molecular formula C15H16F3N3O B5307064 3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol

3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol

Número de catálogo B5307064
Peso molecular: 311.30 g/mol
Clave InChI: RDKRSTUXSOFLIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-({Methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol, also known as MRS1477, is a selective antagonist of the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neuronal signaling.

Mecanismo De Acción

3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol selectively binds to the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). By blocking the activation of this receptor, this compound inhibits the downstream signaling pathways that lead to platelet aggregation and vasoconstriction.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation, vasodilation, and neuroprotection. In animal models, this compound has been shown to reduce infarct size and improve neurological outcomes following stroke.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol is its high selectivity for the P2Y1 receptor, which reduces the risk of off-target effects. However, this compound is not very water-soluble, which can make it difficult to administer in vivo. Additionally, its long half-life can make it challenging to study its pharmacokinetics in animal models.

Direcciones Futuras

There are several future directions for the study of 3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in animal models and humans. Finally, the development of more water-soluble derivatives of this compound could improve its pharmacokinetic properties and increase its potential for therapeutic use.
Conclusion
This compound is a selective antagonist of the P2Y1 receptor that has potential therapeutic applications in various diseases, including thrombosis, stroke, and neurodegenerative disorders. Its mechanism of action involves the inhibition of platelet aggregation and vasoconstriction, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound that could lead to its development as a therapeutic agent.

Métodos De Síntesis

3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol can be synthesized using a multi-step process that involves the coupling of 3-aminophenol with 4-(3,3,3-trifluoropropyl)pyrimidine-2-amine, followed by the methylation of the resulting compound. The final product is obtained by the reaction of the methylated compound with formaldehyde and sodium borohydride.

Aplicaciones Científicas De Investigación

3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, stroke, and neurodegenerative disorders. It has been shown to inhibit platelet aggregation and reduce the risk of thrombosis, making it a potential candidate for the treatment of cardiovascular diseases. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease, suggesting its potential use in the treatment of these disorders.

Propiedades

IUPAC Name

3-[[methyl-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c1-21(10-11-3-2-4-13(22)9-11)14-19-8-6-12(20-14)5-7-15(16,17)18/h2-4,6,8-9,22H,5,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKRSTUXSOFLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)O)C2=NC=CC(=N2)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.